molecular formula C23H30N2O2S B289440 2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B289440
M. Wt: 398.6 g/mol
InChI Key: YSRQEPWLWMVPFX-UHFFFAOYSA-N
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Description

2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzoylamino group, a tert-butyl group, and a tetrahydrobenzothiophene core

Preparation Methods

The synthesis of 2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the benzoylamino group and the tert-butyl group. The final step involves the addition of the N-propyl group to complete the structure. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. .

Scientific Research Applications

2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

When compared to similar compounds, 2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole: Known for its antioxidant properties.

    N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Exhibits high protection against DNA damage

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C23H30N2O2S

Molecular Weight

398.6 g/mol

IUPAC Name

2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O2S/c1-5-13-24-21(27)19-17-12-11-16(23(2,3)4)14-18(17)28-22(19)25-20(26)15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,24,27)(H,25,26)

InChI Key

YSRQEPWLWMVPFX-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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